molecular formula C20H17BrFN3O B2451831 1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-04-4

1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2451831
CAS No.: 899960-04-4
M. Wt: 414.278
InChI Key: UPELEOGEHPGZEZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic chemical compound designed for research applications, particularly in the field of oncology and drug discovery. Its structure incorporates a 3,4-dihydropyrrolo[1,2-a]pyrazine core, a privileged scaffold recognized for its significant bioactivity and presence in a wide range of bioactive natural products and synthetic analogs . Compounds based on this fused bicyclic system have demonstrated potent antiproliferative properties against various human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast cancers (MDA-MB-231) . The molecular design, featuring bromophenyl and fluorophenyl substituents, is strategic for investigating structure-activity relationships and enhancing target engagement. Researchers are exploring the mechanism of action of such derivatives, which may involve the induction of apoptosis, sub-G1 cell cycle arrest, and the modulation of key kinase signaling pathways . This reagent serves as a valuable chemical tool for developing novel therapeutic agents and probing the biological functions of complex heterocyclic systems in disease models.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELEOGEHPGZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, anti-inflammatory, and enzyme inhibitory activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing a 4-bromophenyl moiety have shown promising results against various cancer cell lines.

  • Case Study : A study demonstrated that 1,4-dihydropyridine derivatives , including those with a bromophenyl group, exhibited cytotoxic effects against HeLa and MCF-7 cancer cells. The IC50 values were recorded as follows:
    CompoundCell LineIC50 (µM)
    1-(4-bromophenyl)-DHPHeLa2.3
    1-(4-bromophenyl)-DHPMCF-75.7

These results suggest that the presence of the 4-bromophenyl group is crucial for enhancing anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have also been documented. Dihydropyridine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

  • Research Findings : In vitro assays showed that specific dihydropyridine derivatives inhibited COX-2 activity with varying potency:
    CompoundCOX-2 Inhibition IC50 (µM)
    Compound A23.8
    Compound B31.4

These findings indicate that modifications to the dihydropyridine structure can influence anti-inflammatory efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding monoamine oxidase (MAO) activity. MAO inhibitors are significant in treating neurodegenerative diseases.

  • Inhibitory Potency : Compounds structurally related to our target compound have been evaluated for their MAO-A and MAO-B inhibitory activities. For instance, certain pyridazinone derivatives displayed selective inhibition of MAO-B with IC50 values as low as 0.013μM0.013\,\mu M .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of new compounds. The presence of halogen substituents like bromine and fluorine significantly affects the compound's interaction with biological targets.

  • Key Observations :
    • Bromination at specific positions enhances anticancer activity.
    • Fluorination may improve selectivity for enzyme inhibition.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties . It has been shown to inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, specifically caspase-3 and -9, which are critical in programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research suggests that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Organic Electronics

Due to its unique electronic properties, 1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is being explored for use in organic electronics . It shows potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic characteristics can be harnessed to improve device performance.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of diverse chemical libraries. This versatility is particularly useful in the development of new pharmaceuticals and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and what are their yield-limiting factors?

  • Methodological Answer: The compound is synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to introduce aryl/heteroaryl groups at the pyrrolo-pyrazine core. A typical route includes:

Formation of the pyrrolo-pyrazine scaffold via cyclization of α-chloroacetamides or similar precursors .

Coupling of the 4-bromophenyl and 4-fluorophenyl substituents using Pd catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) .

  • Yield Optimization: Key factors include solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and catalyst loading. Impurities often arise from incomplete cyclization or side reactions at electrophilic sites .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the dihydropyrrolo-pyrazine core and substituent positions. Aromatic protons from bromo- and fluorophenyl groups appear as distinct multiplet clusters .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected m/z ~460–480 Da) and detects halogen isotope patterns (Br, F) .
  • HPLC-PDA: Ensures purity (>95%) by resolving unreacted intermediates (e.g., residual thiosemicarbazide or acetamide derivatives) .

Q. How does the compound’s structure influence its biological activity?

  • Methodological Answer:

  • The 4-bromophenyl group enhances lipophilicity and potential membrane permeability, while the 4-fluorophenyl moiety may engage in halogen bonding with target proteins. The dihydropyrrolo-pyrazine core mimics purine scaffolds, suggesting kinase or enzyme inhibition activity .
  • Structure-Activity Relationship (SAR): Modifications at the carboxamide group (e.g., replacing fluorine with methoxy) alter solubility and target affinity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Methodological Answer:

  • Design of Experiments (DoE): Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (BINAP vs. XPhos) to improve cross-coupling efficiency.
  • Solvent Engineering: Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions .
  • In Situ Monitoring: Use FTIR to track carboxamide formation and adjust reaction time dynamically .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer:

  • Orthogonal Assays: Validate enzyme inhibition claims using both fluorescence-based (e.g., ADP-Glo™ kinase assay) and radiometric methods .
  • Buffer Conditions: Test activity under varying pH (6.5–7.5) and ionic strength to account for assay-specific artifacts.
  • Metabolite Screening: Use LC-MS to rule out off-target interactions with serum proteins or metabolic byproducts .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability.
  • QSAR Models: Train models on analogs (e.g., pyrazolo[3,4-d]pyrimidines) to estimate logP, solubility, and blood-brain barrier permeability .
  • Docking Studies: Map interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases) using AutoDock Vina .

Q. How can stability issues in aqueous formulations be mitigated for in vivo studies?

  • Methodological Answer:

  • Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose or mannitol) to enhance shelf life.
  • pH Adjustment: Stabilize the carboxamide group by formulating in citrate buffer (pH 4.0–5.0) to prevent hydrolysis .
  • Nanoencapsulation: Use PEGylated liposomes to improve solubility and reduce renal clearance .

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